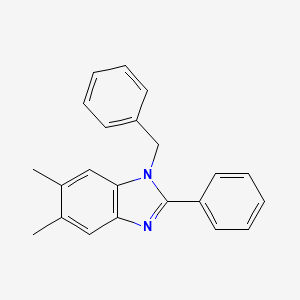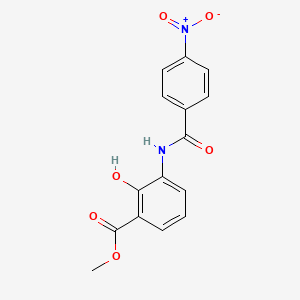
Methyl 2-hydroxy-3-(4-nitrobenzamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-hydroxy-3-(4-nitrobenzamido)benzoate is a complex organic compound known for its unique chemical structure and properties. It is a derivative of benzoic acid and contains both hydroxyl and nitro functional groups, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-(4-nitrobenzamido)benzoate typically involves the esterification of 2-hydroxybenzoic acid followed by nitration and subsequent amidation. The process can be summarized as follows:
Esterification: 2-hydroxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 2-hydroxybenzoate.
Nitration: The methyl 2-hydroxybenzoate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming methyl 2-hydroxy-3-nitrobenzoate.
Amidation: Finally, the nitro compound is reacted with 4-nitrobenzoyl chloride in the presence of a base like pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Methyl 2-hydroxy-3-(4-nitrobenzamido)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
科学的研究の応用
Methyl 2-hydroxy-3-(4-nitrobenzamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 2-hydroxy-3-(4-nitrobenzamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amido group can form hydrogen bonds with biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
- Methyl 2-hydroxy-3-nitrobenzoate
- Methyl 3-hydroxy-4-nitrobenzoate
- Methyl 2-hydroxy-5-nitrobenzoate
Uniqueness
Methyl 2-hydroxy-3-(4-nitrobenzamido)benzoate is unique due to the presence of both hydroxyl and nitro groups on the benzoate moiety, along with the amido linkage to a nitrobenzene ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
918943-21-2 |
|---|---|
分子式 |
C15H12N2O6 |
分子量 |
316.26 g/mol |
IUPAC名 |
methyl 2-hydroxy-3-[(4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C15H12N2O6/c1-23-15(20)11-3-2-4-12(13(11)18)16-14(19)9-5-7-10(8-6-9)17(21)22/h2-8,18H,1H3,(H,16,19) |
InChIキー |
LOUWWVRANLKRLW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-N-[6-oxo-6-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]prop-2-enamide](/img/structure/B14198246.png)
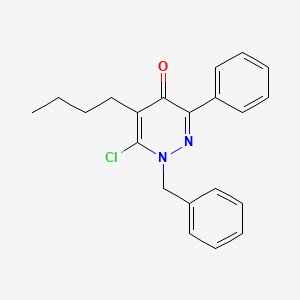
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)
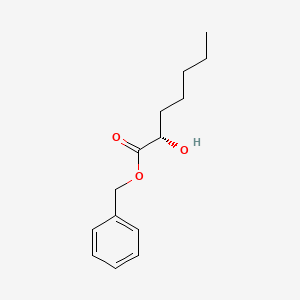


![5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole](/img/structure/B14198287.png)

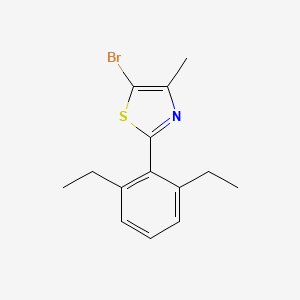
![5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B14198303.png)
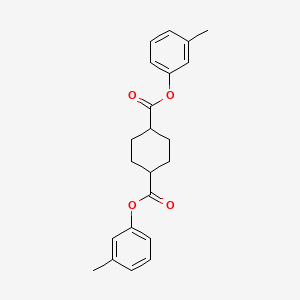
methanone](/img/structure/B14198310.png)
